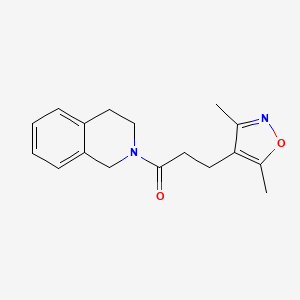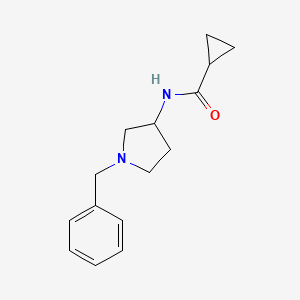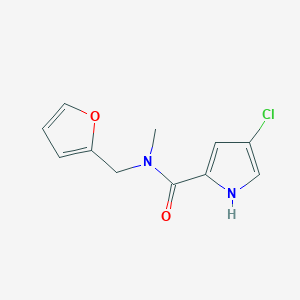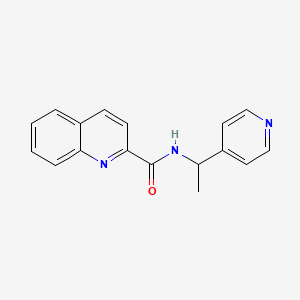
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, also known as DOP, is a chemical compound that has been widely studied for its potential applications in biomedical research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. Another proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may activate cell death pathways in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can reduce inflammation, protect cells from oxidative stress, and induce cell death in cancer cells. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research areas.
One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may vary depending on the specific cell type or tissue being studied.
未来方向
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one. One area of interest is further investigation of its potential as a neuroprotective agent. Studies could focus on the specific mechanisms by which 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one protects cells from oxidative stress and inflammation, as well as its potential therapeutic applications in neurodegenerative diseases.
Another potential area of research is the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one as an anti-cancer therapy. Studies could focus on optimizing the synthesis method of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one and investigating its efficacy in animal models of cancer.
Finally, further research could be conducted to better understand the biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, as well as its potential limitations and side effects. This could lead to the development of more targeted and effective therapies based on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.
合成方法
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can be achieved through a multistep process. One common method involves the reaction of 2-amino-1,2,3,4-tetrahydroisoquinoline with 3,5-dimethyl-4-(2-bromoacetyl)oxazole in the presence of a base. This reaction produces the intermediate 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-bromoacetyl)-3,5-dimethyl-1,2-oxazole, which can then be further reacted with a reducing agent to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.
科学研究应用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can protect cells from oxidative stress and reduce inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research has focused on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one's potential as an anti-cancer agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can induce cell death in a variety of cancer cell lines, making it a promising candidate for further investigation as a cancer therapy.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-16(13(2)21-18-12)7-8-17(20)19-10-9-14-5-3-4-6-15(14)11-19/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINSGSBRPNVECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)